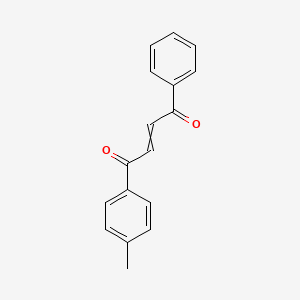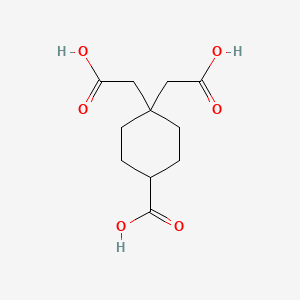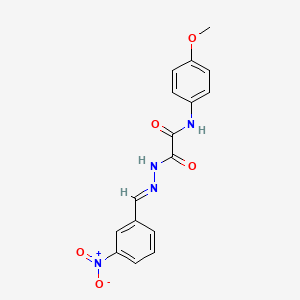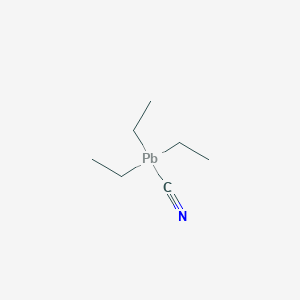
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.305 g/mol . It is also known by its systematic name, 1,4,4a,9a-tetrahydro-2,3-dimethylanthraquinone . This compound is a derivative of anthraquinone, which is a well-known organic compound used in various industrial applications.
Métodos De Preparación
The synthesis of 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable reducing agent . Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield hydroquinones .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organic molecules . Additionally, the compound is used in industrial processes, such as the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions . This property allows it to participate in redox reactions, which are crucial in various biological and chemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be compared with other similar compounds, such as 2,3-dimethyl-1,4-naphthoquinone and 1,4,4a,9a-tetrahydroanthracene-9,10-dione . These compounds share similar structural features but differ in their chemical reactivity and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Propiedades
Número CAS |
2670-23-7 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6,13-14H,7-8H2,1-2H3 |
Clave InChI |
YFXCHAUHDMOLPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


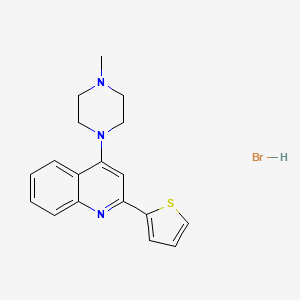
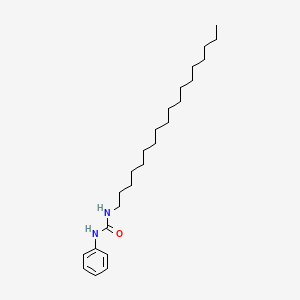
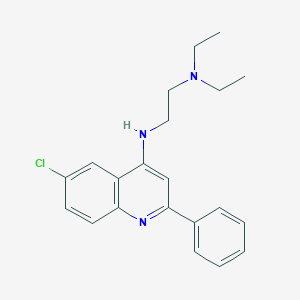

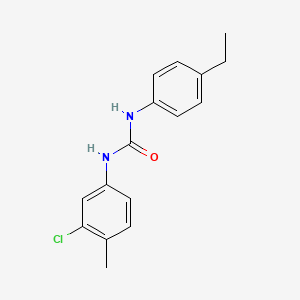
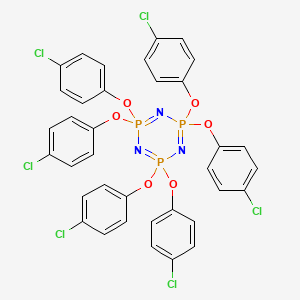
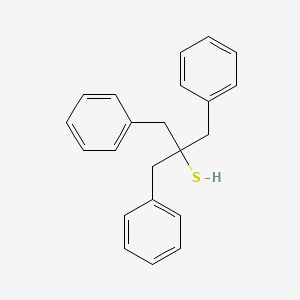
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

